molecular formula C34H56O2 B034622 Tetratriacontahexaenoic acid CAS No. 102250-17-9

Tetratriacontahexaenoic acid

Cat. No.: B034622
CAS No.: 102250-17-9
M. Wt: 496.8 g/mol
InChI Key: IJYBHDGRRVVDCR-UHFFFAOYSA-N
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Description

Tetratriacontahexaenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C34H56O2 and its molecular weight is 496.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing tetratriacontahexaenoic acid (C34:6) in biological samples, and how do they address challenges in structural confirmation?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) is commonly used for fatty acid profiling due to its high sensitivity for long-chain polyunsaturated fatty acids (PUFAs). However, nuclear magnetic resonance (NMR) spectroscopy is critical for resolving double-bond positions (e.g., 16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-isomer confirmation) . To minimize oxidation artifacts, samples should be stored under inert gas (e.g., argon) and analyzed with antioxidant additives (e.g., BHT) in solvents .
TechniqueKey ParametersLimitations
GC-MSDerivatization (BF₃/methanol), column polarity (e.g., DB-23)Cannot differentiate cis/trans isomers without prior fractionation
NMR¹³C-NMR for double-bond geometry (δ 127–130 ppm for cis/trans shifts)Requires high purity (>95%) and milligram quantities

Q. How can researchers synthesize this compound with stereochemical precision for in vitro studies?

  • Methodological Answer : Multi-step enzymatic elongation using recombinant Δ6-desaturase and elongase systems from marine organisms (e.g., Schizochytrium spp.) enables stereospecific PUFA synthesis. Post-synthesis purification via silver-ion HPLC resolves geometric isomers, with purity validated by reverse-phase LC-UV (205 nm absorbance) . Critical controls include spiking with commercial standards (e.g., Larodan’s >97% purity C34:6) .

Q. What experimental design considerations are essential for studying this compound’s role in mammalian lipid metabolism?

  • Methodological Answer : In vivo models (e.g., bovine calves) require isocaloric diets with controlled C34:6 supplementation (0.5–2% w/w of total lipids) to isolate metabolic effects. Longitudinal serum metabolomics (LC-MS/MS) paired with liver transcriptomics can identify dose-dependent regulation of lipid oxidation genes (e.g., CPT1A) . Blinding and randomization are critical to mitigate confounding variables in animal cohorts .

Advanced Research Questions

Q. How do contradictory findings on this compound’s anti-inflammatory effects in different model systems arise, and how can they be reconciled?

  • Methodological Answer : Discrepancies often stem from differences in cell-type-specific peroxisome proliferator-activated receptor (PPAR) isoform expression. For example, PPARγ activation in macrophages may suppress NF-κB, while PPARα dominance in hepatocytes upregulates pro-inflammatory eicosanoids. Researchers should:

Perform isoform-specific siRNA knockdowns in target tissues.

Use lipidomic profiling to quantify downstream oxylipins (e.g., resolvins vs. leukotrienes).

Validate dose-response curves across physiological concentrations (1–50 μM) .

Q. What computational strategies improve the prediction of this compound’s membrane interactions in molecular dynamics simulations?

  • Methodological Answer : Coarse-grained Martini force fields parameterized for PUFAs can model C34:6’s curvature-inducing effects on lipid bilayers. Key steps:

Optimize torsion angles using quantum mechanical calculations (DFT/B3LYP/6-31G*).

Validate against experimental bilayer thickness measurements (small-angle X-ray scattering).

Simulate at 310 K with 150 mM NaCl to mimic physiological conditions .

Q. How can researchers resolve spectral overlap challenges when quantifying this compound in complex lipidomic datasets?

  • Methodological Answer : High-resolution LC-MS/MS (Q-Exactive Orbitrap) with parallel reaction monitoring (PRM) of m/z 553.5 → 185.1 (C34:6 carboxylate) achieves specificity. Data-independent acquisition (DIA) with ion mobility separation further reduces matrix interference. Open-source tools like MS-DIAL enable deconvolution of co-eluting isomers .

Q. Data Analysis & Interpretation

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in small-sample animal studies?

  • Methodological Answer : Bayesian hierarchical modeling accounts for individual variability in PUFA absorption. For example, use Stan or PyMC3 to estimate posterior distributions of serum C34:6 levels against feed intake. Non-parametric bootstrapping (10,000 iterations) validates significance in metabolomic pathways .

Q. How should contradictory results between in vitro (cell culture) and in vivo (animal) studies on this compound’s bioactivity be addressed?

  • Methodological Answer : Apply the Hill criteria for causal inference:

Strength : Calculate effect sizes (Cohen’s d) across models.

Consistency : Meta-analyze independent datasets (e.g., Open Science Framework repositories).

Biological Gradient : Test multiple doses in cross-species models (e.g., zebrafish to murine systems) .

Q. Integration with Omics Technologies

Q. What protocols enable integration of this compound’s lipidomic data with transcriptomic or proteomic datasets?

  • Methodological Answer : Multi-omics integration via weighted gene co-expression network analysis (WGCNA) identifies modules correlated with C34:6 levels. Use R packages (e.g., mixOmics) for sparse partial least squares regression, prioritizing hub genes (e.g., FADS2) .

Properties

CAS No.

102250-17-9

Molecular Formula

C34H56O2

Molecular Weight

496.8 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E)-tetratriaconta-2,4,6,8,10,12-hexaenoic acid

InChI

InChI=1S/C34H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h22-33H,2-21H2,1H3,(H,35,36)/b23-22+,25-24+,27-26+,29-28+,31-30+,33-32+

InChI Key

IJYBHDGRRVVDCR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O

Synonyms

C34-hexaenoate
cis-17,20,23,26,29,31-tetratriacontahexaenoic acid
tetratriacontahexaenoic acid

Origin of Product

United States

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